molecular formula C19H32O2 B14216349 Methyl octadeca-6,10,12-trienoate CAS No. 624735-75-7

Methyl octadeca-6,10,12-trienoate

Cat. No.: B14216349
CAS No.: 624735-75-7
M. Wt: 292.5 g/mol
InChI Key: ATVHXRXEJFYVKB-UHFFFAOYSA-N
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Description

Methyl octadeca-6,10,12-trienoate, also known as methyl γ-linolenate, is a polyunsaturated fatty acid methyl ester. It is a derivative of γ-linolenic acid, which is an omega-6 fatty acid. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-6,10,12-trienoate can be synthesized through the esterification of γ-linolenic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process includes the purification of γ-linolenic acid from natural sources, followed by its esterification with methanol. The product is then purified through distillation or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-6,10,12-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl octadeca-6,10,12-trienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadeca-6,10,12-trienoate involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also be metabolized to form bioactive lipid mediators that play roles in inflammation and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octadeca-6,10,12-trienoate is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties. Its role as a precursor to bioactive lipid mediators also sets it apart from other similar compounds .

Properties

CAS No.

624735-75-7

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadeca-6,10,12-trienoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10,13-14H,3-6,11-12,15-18H2,1-2H3

InChI Key

ATVHXRXEJFYVKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CCCC=CCCCCC(=O)OC

Origin of Product

United States

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